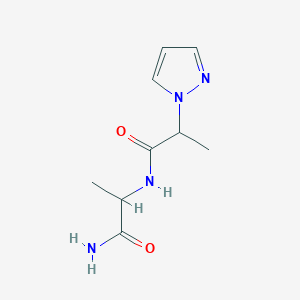![molecular formula C15H27N3O B7553651 3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole, commonly known as DMPP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. DMPP has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
DMPP exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed throughout the nervous system. Upon binding to these receptors, DMPP causes the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the cell membrane, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
DMPP has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of nicotinic acetylcholine receptors, leading to the activation of downstream signaling pathways. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system. In addition, DMPP has been shown to induce vasodilation, which may have potential applications in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for nicotinic acetylcholine receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. DMPP is also relatively stable and can be stored for long periods of time without degradation. However, DMPP has some limitations for use in laboratory experiments. It is a highly potent compound, and its effects may be difficult to control at high concentrations. In addition, DMPP may have off-target effects on other receptors and ion channels, which may complicate its use in certain experimental settings.
Future Directions
There are several future directions for research on DMPP. One potential area of research is the development of more selective agonists for nicotinic acetylcholine receptors, which may have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic applications of DMPP in the treatment of hypertension and other cardiovascular disorders. Finally, further studies are needed to elucidate the exact mechanism of action of DMPP and its effects on downstream signaling pathways.
Synthesis Methods
DMPP can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 2-bromoethyl isopropyl ether, followed by the reaction with pyrrolidine and subsequent purification steps. The final product obtained is DMPP, which is a white crystalline powder.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. DMPP has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system.
properties
IUPAC Name |
3,5-dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-12(2)19-9-8-17-7-5-6-15(17)11-18-14(4)10-13(3)16-18/h10,12,15H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXVICJFJKAFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2CCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)

![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)


![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)